Potassium 3-(methoxycarbonyl)-3H-diazirine-3-carboxylate

Description

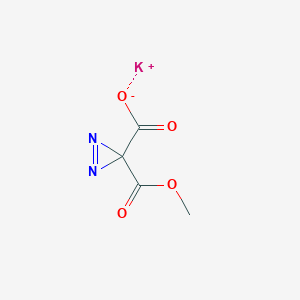

Potassium 3-(methoxycarbonyl)-3H-diazirine-3-carboxylate is a diazirine-based carboxylate salt characterized by a strained three-membered diazirine ring and functionalized with methoxycarbonyl and carboxylate groups. Diazirines are widely used in photoaffinity labeling due to their ability to generate carbenes upon UV irradiation, enabling covalent crosslinking with biomolecules. The potassium salt form enhances water solubility, making it advantageous in aqueous reaction systems.

Properties

IUPAC Name |

potassium;3-methoxycarbonyldiazirine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O4.K/c1-10-3(9)4(2(7)8)5-6-4;/h1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHENFTZYNAFCOE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(N=N1)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3KN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(methoxycarbonyl)-3H-diazirine-3-carboxylate typically involves the reaction of diazirine derivatives with potassium carbonate The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(methoxycarbonyl)-3H-diazirine-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of different reduced species.

Substitution: The diazirine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the diazirine ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Potassium 3-(methoxycarbonyl)-3H-diazirine-3-carboxylate is used as a photoreactive compound. It can be activated by light to form reactive intermediates that can participate in various chemical transformations.

Biology

In biological research, this compound is used for photoaffinity labeling. It can be incorporated into biomolecules and, upon activation by light, form covalent bonds with nearby proteins or nucleic acids, allowing for the study of molecular interactions.

Medicine

In medicine, this compound is explored for its potential use in drug development. Its ability to form covalent bonds with biological targets makes it a valuable tool for identifying drug-binding sites.

Industry

In the industrial sector, this compound is used in the synthesis of various photoreactive materials. Its unique reactivity under light makes it suitable for applications in photolithography and material science.

Mechanism of Action

The mechanism of action of Potassium 3-(methoxycarbonyl)-3H-diazirine-3-carboxylate involves the activation of the diazirine ring by light. Upon exposure to UV light, the diazirine ring undergoes a photochemical reaction to form a highly reactive carbene intermediate. This carbene can then react with nearby molecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific application and the molecules present in the reaction environment.

Comparison with Similar Compounds

Ethyl 3-Butyl-3H-Diazirine-3-Carboxylate (CAS 409321-31-9)

3-Fluoro-3-(Phenylmethoxy)-3H-Diazirine (CAS 134613-19-7)

- Molecular Formula : C₈H₇FN₂O

- Molecular Weight : 166.152 g/mol

- Substituents : Fluoro and benzyloxy groups.

- The benzyloxy group introduces aromaticity, altering photostability and interaction with hydrophobic targets .

Potassium 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyridine-3-Carboxylate

- Molecular Formula: Not explicitly provided, but likely includes a fused triazolo-pyridine ring.

- As a potassium salt, it shares improved solubility in polar solvents, similar to the target compound .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile | Primary Applications |

|---|---|---|---|---|---|

| This compound | Not explicitly provided (inferred: C₆H₅KN₂O₅) | ~230.2 (estimated) | Diazirine, methoxycarbonyl, carboxylate (K⁺ salt) | High water solubility | Photoaffinity labeling, aqueous-phase reactions |

| Ethyl 3-butyl-3H-diazirine-3-carboxylate | C₈H₁₄N₂O₂ | 170.212 | Diazirine, ethyl ester, butyl | Low water solubility | Organic-phase synthesis, lipophilic probes |

| 3-Fluoro-3-(phenylmethoxy)-3H-diazirine | C₈H₇FN₂O | 166.152 | Diazirine, fluoro, benzyloxy | Moderate organic solubility | Targeted covalent inhibition, hydrophobic environments |

| Potassium triazolo-pyridine-3-carboxylate | Not provided | Not provided | Triazolo-pyridine, carboxylate (K⁺ salt) | High water solubility | Pharmaceutical intermediates, enzyme inhibition |

Biological Activity

Potassium 3-(methoxycarbonyl)-3H-diazirine-3-carboxylate is a diazirine compound that has garnered attention due to its potential biological applications, particularly in photoreactive labeling and drug discovery. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Diazirines are known for their ability to generate reactive carbene species upon photolysis, making them valuable in chemical biology for probing protein interactions and cellular processes. The synthesis of this compound typically involves the diazotization of appropriate precursors followed by carboxylation reactions.

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Diazotization | Acidic medium | Varies |

| 2 | Carboxylation | Basic medium, heat | Varies |

Biological Activity

The biological activity of this compound has been explored in several contexts, including its role as a photoaffinity probe. The compound's ability to form covalent bonds with biomolecules upon UV activation allows for the identification of protein targets and elucidation of molecular pathways.

Case Studies

- Photolabeling Studies : In a study involving photoreactive diazirines, this compound was used to label proteins in live cells. The results indicated successful covalent attachment to target proteins, facilitating further analysis of protein interactions and localization within cellular compartments .

- Antioxidant Activity : Research has also assessed the compound's antioxidant potential. In vitro assays demonstrated that the diazirine derivative exhibited significant radical scavenging activity, suggesting its utility in mitigating oxidative stress in biological systems .

The mechanism by which this compound exerts its biological effects involves the generation of reactive intermediates upon UV light exposure. These intermediates can interact with nucleophilic sites on proteins, leading to covalent modifications that alter protein function and dynamics.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Cell Viability Assays : In assays measuring cell viability post-treatment with the compound, it was observed that concentrations below a certain threshold did not adversely affect cell health, indicating a favorable safety profile for potential therapeutic applications .

- Inhibition Studies : The compound has shown promise in inhibiting specific enzymatic activities related to disease pathways, particularly in cancer and neurodegenerative diseases. These findings underscore its potential as a lead compound for drug development .

Q & A

Q. What are the key considerations for synthesizing Potassium 3-(methoxycarbonyl)-3H-diazirine-3-carboxylate?

- Methodological Answer : The synthesis typically involves hydrolysis of a methyl ester precursor under basic conditions. For example:

- React the methyl ester derivative with potassium hydroxide (KOH) in aqueous solution at elevated temperatures (e.g., 90°C) to hydrolyze the ester group to a carboxylate .

- Acidify the reaction mixture with HCl to precipitate the carboxylic acid intermediate, followed by neutralization with potassium carbonate to form the potassium salt .

- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to confirm complete ester hydrolysis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Store in airtight, light-resistant containers at -20°C to prevent photodegradation of the diazirine ring .

- Avoid exposure to moisture by storing in a desiccator, as the carboxylate group may hydrolyze under humid conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the diazirine ring (characteristic signals at ~4.5–5.5 ppm for protons adjacent to the ring) and methoxycarbonyl group (δ ~3.8 ppm for OCH) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for the diazirine moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields when incorporating this compound into photoaffinity labeling experiments?

- Methodological Answer :

- Use UV light at 350–365 nm to activate the diazirine ring for crosslinking, ensuring minimal exposure time (e.g., 5–10 minutes) to avoid side reactions .

- Pre-screen solvent compatibility: Polar aprotic solvents (e.g., DMSO) enhance solubility but may reduce labeling efficiency compared to aqueous buffers .

Q. What strategies mitigate byproduct formation during diazirine-based reactions?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify common degradation products, such as ring-opened amines or carboxylic acid derivatives .

- Reaction Optimization : Add radical scavengers (e.g., TEMPO) to suppress unintended radical-mediated side reactions during photolysis .

Q. How do pH and temperature affect the stability of the diazirine-carboxylate system?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies at pH 7–9 (physiological range) using phosphate buffers. The diazirine ring is stable in neutral conditions but decomposes in strongly acidic (pH < 3) or basic (pH > 10) environments .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Diazirine derivatives typically degrade above 80°C .

Q. What computational methods support the design of derivatives with enhanced binding affinity?

- Methodological Answer :

- Use molecular docking (e.g., AutoDock Vina) to model interactions between the carboxylate group and target proteins.

- Density Functional Theory (DFT) calculations can predict electronic effects of substituents on the diazirine ring’s reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.